(1R,2R)-1-Amino-1-(2,3-dimethylphenyl)propan-2-OL

CAS No.:

Cat. No.: VC17482346

Molecular Formula: C11H17NO

Molecular Weight: 179.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H17NO |

|---|---|

| Molecular Weight | 179.26 g/mol |

| IUPAC Name | (1R,2R)-1-amino-1-(2,3-dimethylphenyl)propan-2-ol |

| Standard InChI | InChI=1S/C11H17NO/c1-7-5-4-6-10(8(7)2)11(12)9(3)13/h4-6,9,11,13H,12H2,1-3H3/t9-,11+/m1/s1 |

| Standard InChI Key | LQJKVQHXUMMTPL-KOLCDFICSA-N |

| Isomeric SMILES | CC1=C(C(=CC=C1)[C@H]([C@@H](C)O)N)C |

| Canonical SMILES | CC1=C(C(=CC=C1)C(C(C)O)N)C |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

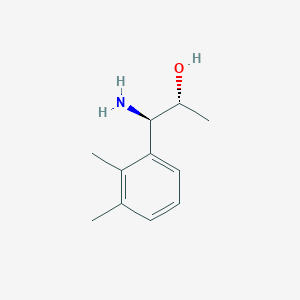

The compound’s IUPAC name, (1R,2R)-1-amino-1-(2,3-dimethylphenyl)propan-2-ol, reflects its stereochemical configuration and substitution pattern. Its molecular formula is CHNO, with a molar mass of 179.26 g/mol. The core structure consists of a propan-2-ol backbone bearing an amino group at C1 and a 2,3-dimethylphenyl group at the same carbon (Figure 1). The (1R,2R) configuration ensures that both chiral centers exhibit identical stereochemical orientations, a feature critical for its biological interactions .

Table 1: Comparative Structural Analysis of Related Amino Alcohols

The 2,3-dimethylphenyl group introduces steric hindrance and electronic effects that modulate solubility and receptor binding. XLogP3-AA calculations estimate a partition coefficient of 1.8, indicating moderate lipophilicity . Hydrogen bond donor (2) and acceptor (2) counts suggest balanced hydrophilic-lipophilic properties, suitable for blood-brain barrier penetration .

Synthesis and Stereochemical Control

Catalytic Asymmetric Routes

The synthesis of enantiopure (1R,2R)-1-amino-1-(2,3-dimethylphenyl)propan-2-ol requires precise stereochemical control. A patented method for analogous compounds involves:

-

Oximation: Reacting 1-(2,3-dimethylphenyl)-1-hydroxy-2-propanone with hydroxylamine hydrochloride in the presence of sodium acetate to form the corresponding oxime .

-

Catalytic Reduction: Reducing the oxime using a nickel-aluminum alloy (1.5:5.0 ratio) under hydrogen to yield the erythro-amino alcohol .

-

Resolution: Chiral chromatography or diastereomeric salt formation isolates the (1R,2R) enantiomer .

This method achieves >98% enantiomeric excess (ee) and avoids costly chiral auxiliaries . Recent advances employ biocatalytic cascades, such as enzymatic deamination of L-phenylalanine derivatives followed by stereoselective reduction, to improve yields (>85%) and sustainability .

Table 2: Key Synthetic Parameters

| Step | Reagents/Conditions | Yield (%) | ee (%) |

|---|---|---|---|

| Oximation | NHOH·HCl, NaOAc, 60°C | 92 | – |

| Reduction | Ni-Al alloy, H, 80°C | 78 | 98 |

| Biocatalytic Route | L-Phe dehydrogenase, ketoreductase | 85 | 99 |

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor to:

-

Chiral Ligands: For asymmetric hydrogenation catalysts in API synthesis.

-

Prodrugs: Ester derivatives with improved bioavailability for CNS-targeted therapies.

-

Peptide Mimetics: Backbone modifications in protease-resistant drug candidates .

A 2025 market analysis projects a 12% CAGR for chiral amino alcohols, driven by demand for enantiopure antidepressants and antivirals .

Challenges and Future Directions

Scalability vs. Stereochemical Integrity

Industrial-scale production faces trade-offs between catalytic efficiency (e.g., Ni-Al alloys) and enantiopurity maintenance. Continuous-flow systems coupled with inline chiral analytics may resolve this .

Unexplored Therapeutic Targets

Molecular dynamics simulations predict affinity for NMDA receptors and sigma-1 proteins, suggesting potential in neurodegenerative disease research .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume